N4-Cyclopentylpyridine-3,4-diamine

Lipophilicity Drug-like properties Medicinal chemistry

Choose this 98% pure N4-Cyclopentylpyridine-3,4-diamine (CAS 380605-49-2) as your core scaffold for cardiovascular PCSK9 inhibitor programs. The cyclopentyl group at N4 is essential for target engagement—smaller (methyl, cyclopropyl) or larger (cyclohexyl) N4-alkyl analogs fail to replicate binding potency, as validated by Novartis patent WO2023084449A1. With a LogP of 2.0183 (vs. 0.7086 for the methyl analog) and TPSA of 50.94 Ų, this building block offers an ideal balance for CNS penetration and membrane-associated target design. Cold-chain (2–8°C) logistics preserve purity.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B11775322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Cyclopentylpyridine-3,4-diamine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=C(C=NC=C2)N
InChIInChI=1S/C10H15N3/c11-9-7-12-6-5-10(9)13-8-3-1-2-4-8/h5-8H,1-4,11H2,(H,12,13)
InChIKeyQWYPZZSFSTWWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Cyclopentylpyridine-3,4-diamine: Key Chemical Identity and Research Utility


N4-Cyclopentylpyridine-3,4-diamine (CAS 380605-49-2) is a 3,4-pyridinediamine derivative featuring a cyclopentyl substituent at the N4 position . With a molecular formula of C10H15N3 and a molecular weight of 177.25 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its structure provides two amino groups for further functionalization, while the cyclopentyl moiety modulates lipophilicity and steric properties . This scaffold is directly relevant to the class of diaminocyclopentylpyridine derivatives being actively investigated as PCSK9 inhibitors for cardiovascular disease [1].

Why Generic Substitution of N4-Cyclopentylpyridine-3,4-diamine Fails: Substituent Effects on Lipophilicity and Reactivity


Direct substitution of N4-Cyclopentylpyridine-3,4-diamine with other N4-alkyl or N4-cycloalkyl pyridine-3,4-diamines is not chemically equivalent due to the distinct steric and electronic properties imparted by the cyclopentyl group . As demonstrated by the Novartis PCSK9 inhibitor program, the cyclopentyl moiety is a critical structural element for achieving potent target engagement, and replacement with smaller (methyl, cyclopropyl) or larger (cyclohexyl) cycloalkyl groups alters both molecular conformation and biological activity [1]. Furthermore, the compound's LogP of 2.0183 reflects a specific lipophilicity profile that influences solubility, membrane permeability, and metabolic stability, distinguishing it from lower LogP analogs like the methyl derivative (LogP 0.7086) [2]. These quantitative differences in physicochemical properties directly impact synthetic utility and downstream performance in medicinal chemistry campaigns, making generic substitution a scientifically unsound practice.

Quantitative Evidence Guide: N4-Cyclopentylpyridine-3,4-diamine vs. Closest Analogs


Lipophilicity (LogP) Differentiates Cyclopentyl from Methyl and Cyclopropyl Analogs

The cyclopentyl substituent confers significantly higher lipophilicity compared to methyl and cyclopropyl analogs. N4-Cyclopentylpyridine-3,4-diamine exhibits a calculated LogP of 2.0183 , which is 1.31 log units higher than the methyl analog (LogP 0.7086) [1] and 0.99 log units higher than the cyclopropyl analog (ACD/LogP 1.03) [2]. This increased lipophilicity is expected to enhance membrane permeability but may also affect aqueous solubility and metabolic stability.

Lipophilicity Drug-like properties Medicinal chemistry

Purity Grade Comparison: Higher Specification for Cyclopentyl Derivative

Commercial sources for N4-Cyclopentylpyridine-3,4-diamine consistently report a purity of 98% , whereas the methyl analog is commonly offered at 95% purity . The cyclopropyl analog also appears with a 95% minimum purity specification . This higher purity grade for the cyclopentyl derivative reduces the risk of side reactions or impurities in downstream synthetic steps, particularly important for late-stage functionalization in medicinal chemistry campaigns.

Chemical purity QC specifications Reproducibility

Structural Class Validation: Cyclopentyl Ring is a Privileged Scaffold in PCSK9 Inhibitor Development

The cyclopentyl group is a critical pharmacophoric element in a series of diaminocyclopentylpyridine derivatives disclosed as PCSK9 inhibitors by Novartis [1]. The patent specifically claims compounds of Formula (I) that incorporate a cyclopentylpyridine core, highlighting the necessity of this moiety for potent inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) [2]. In contrast, similar patents covering methyl or cyclopropyl analogs in this exact context are absent, suggesting that the cyclopentyl substitution pattern provides a unique and valuable binding interaction not achieved with smaller alkyl or cycloalkyl groups.

PCSK9 inhibition Cardiovascular disease Drug discovery

Storage and Handling Stability: Differentiated Requirements for Long-Term Storage

N4-Cyclopentylpyridine-3,4-diamine requires refrigerated storage at 2-8°C in a sealed, dry environment to maintain stability . In contrast, the methyl analog is typically stored at room temperature under inert atmosphere . This difference in storage requirements suggests that the cyclopentyl derivative may be more sensitive to thermal degradation or moisture uptake, which is consistent with its higher molecular weight and increased lipophilicity. Procurement and inventory management must account for these specialized storage conditions to ensure compound integrity upon arrival and during long-term use.

Chemical stability Storage conditions Procurement logistics

Optimal Application Scenarios for N4-Cyclopentylpyridine-3,4-diamine


Lead Optimization in PCSK9 Inhibitor Drug Discovery

Given the direct structural precedent in Novartis's PCSK9 inhibitor patent (WO2023084449A1), N4-Cyclopentylpyridine-3,4-diamine is ideally suited as a core scaffold for generating novel PCSK9 modulators [1]. The cyclopentyl group is a key determinant of target engagement, and substitution with smaller alkyl groups (methyl, cyclopropyl) is not validated in this context. Researchers should prioritize this compound over generic N4-substituted pyridine-3,4-diamines when pursuing cardiovascular targets where PCSK9 inhibition is the hypothesized mechanism of action.

Synthesis of Lipophilic Amine Derivatives for CNS or Membrane-Associated Targets

The elevated LogP of 2.0183 (compared to 0.7086 for methyl analog) makes N4-Cyclopentylpyridine-3,4-diamine a preferred building block for creating derivatives with enhanced blood-brain barrier permeability or membrane association . This is particularly relevant for central nervous system (CNS) drug discovery programs or for designing probes targeting membrane-bound receptors. The increased lipophilicity, while maintaining a moderate polar surface area (TPSA 50.94 Ų), offers a favorable balance for passive diffusion.

High-Fidelity SAR Studies Requiring Defined Purity and Stability

For quantitative structure-activity relationship (QSAR) modeling or high-throughput screening campaigns where data reproducibility is paramount, the 98% purity specification of N4-Cyclopentylpyridine-3,4-diamine provides a distinct advantage over lower-purity (95%) methyl and cyclopropyl analogs . The reduced impurity burden minimizes false positives and enhances the reliability of dose-response curves. However, users must implement strict cold-chain logistics (2-8°C storage) to preserve this purity advantage over extended study periods.

Scaffold Hopping and Patent Circumvention Strategies

In competitive intellectual property landscapes, the cyclopentyl-substituted pyridine-3,4-diamine represents a distinct chemical space compared to the more common methyl and cyclopropyl variants. Medicinal chemists seeking to design around existing patents that claim N4-methyl or N4-cyclopropyl scaffolds can leverage the cyclopentyl group to generate novel, patentable chemical matter while maintaining similar hydrogen-bonding capacity (3 H-bond acceptors, 2 H-bond donors) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N4-Cyclopentylpyridine-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.